molecular formula C9H14ClNO B046439 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) CAS No. 124946-97-0

8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)

Cat. No. B046439
M. Wt: 187.66 g/mol
InChI Key: RCYWAHVTIHNMSW-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is also known as quinuclidin-3-yl chloroformate. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI).

Mechanism Of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) is not fully understood. However, it is believed to act as a carbonylating agent, reacting with nucleophiles such as amines and alcohols. This reaction results in the formation of carbamates, which are important intermediates in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI). However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) in lab experiments is its high yield and efficiency in the synthesis of chiral molecules. This compound is also relatively easy to handle and store, making it a convenient reagent for organic synthesis. However, one of the limitations of using this compound is its potential to react with other nucleophiles in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are several potential future directions for the research and development of 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI). One of the most promising areas of research is the synthesis of new chiral compounds using this reagent. Another potential application is the use of this compound in the preparation of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) can be achieved by reacting quinuclidine with phosgene. The reaction takes place at room temperature and produces a white solid that can be purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for the synthesis of this compound.

Scientific Research Applications

8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI) has several potential applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of chiral molecules. This compound can also be used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

124946-97-0

Product Name

8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c1-11-7-2-3-8(11)5-6(4-7)9(10)12/h6-8H,2-5H2,1H3

InChI Key

RCYWAHVTIHNMSW-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)C(=O)Cl

Canonical SMILES

CN1C2CCC1CC(C2)C(=O)Cl

synonyms

8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl- (9CI)

Origin of Product

United States

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